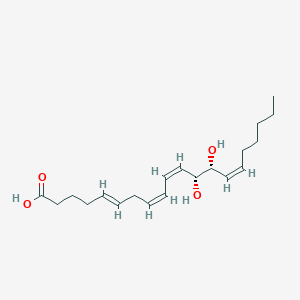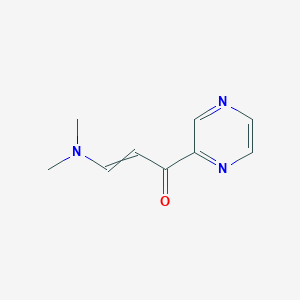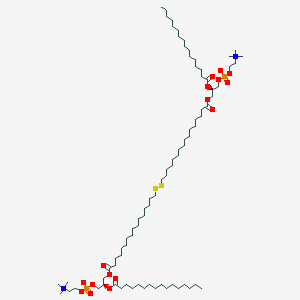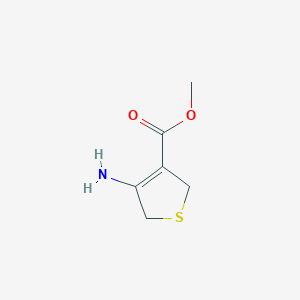
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite
Overview
Description
“Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite” is a phosphitylation agent used in the preparation of oligonucleotides . It is a compound with the molecular formula C16H40NO2PSi2 .
Molecular Structure Analysis
The molecular weight of “Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite” is 365.64 g/mol . The SMILES string representation of the molecule isCC(C)N(C(C)C)P(OCCSi(C)C)OCCSi(C)C . The InChI representation is 1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3 . Chemical Reactions Analysis
“Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite” is used as a phosphitylation agent in the preparation of oligonucleotides . The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
“Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite” is a liquid with a density of 0.8887 g/mL at 25 °C . It has a refractive index (n20/D) of 1.4517 . The boiling point is between 286.2-296.6 °C .Scientific Research Applications
Application in Oligonucleotide Synthesis
Specific Scientific Field
The specific scientific field for this application is Biochemistry , particularly in the area of Oligonucleotide Synthesis .
Comprehensive and Detailed Summary of the Application
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is a phosphoramidite that is used as a phosphitylation agent in the preparation of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide-ranging applications in research, genetic testing, and forensics.
Detailed Description of the Methods of Application or Experimental Procedures
The compound is used in the synthesis of oligonucleotides . While the specific experimental procedures can vary depending on the desired oligonucleotide sequence and the specific synthesis protocol, the general process involves the use of the phosphoramidite in a stepwise, cyclic process to add nucleotides to a growing oligonucleotide chain .
Thorough Summary of the Results or Outcomes Obtained
The use of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite in oligonucleotide synthesis has enabled the efficient and reliable production of oligonucleotides. This has significant implications for biological research and technology, as oligonucleotides are crucial tools in many areas, including genetic engineering, molecular biology, and forensic science .
However, the field of oligonucleotide synthesis itself is vast and has numerous applications. For instance, oligonucleotides are used in:
Safety And Hazards
“Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302 + P352) .
properties
IUPAC Name |
N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVPTNNSVPPRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40NO2PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471952 | |
| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
CAS RN |
121373-20-4 | |
| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

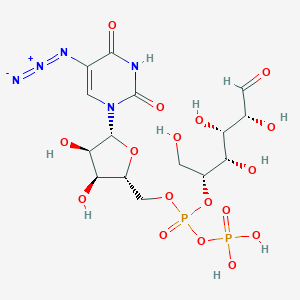
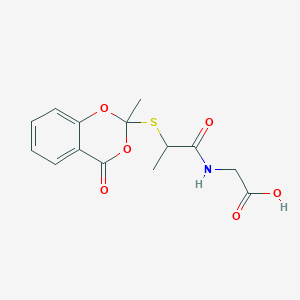

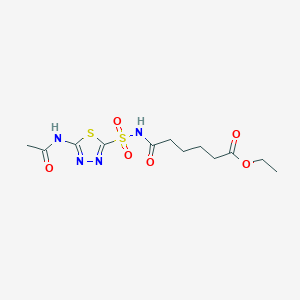
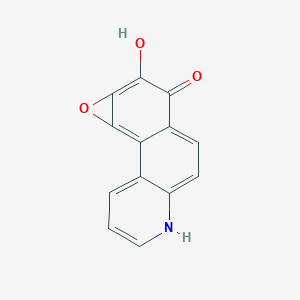
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)
